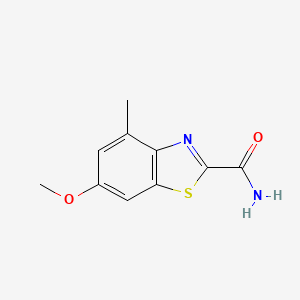![molecular formula C15H24O5 B13836356 (2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol](/img/structure/B13836356.png)
(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol is a chemical compound with a complex structure that includes phenoxy and propanediol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol typically involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to form another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing the use of toxic reagents and the generation of waste. The reaction conditions are carefully controlled to ensure the safety and efficiency of the production process.
化学反应分析
Types of Reactions
(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols.
科学研究应用
(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products.
作用机制
The mechanism of action of (2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
相似化合物的比较
Similar Compounds
(4-Isopropoxy-2-methyl) phenyl isopropyl ketone: Similar in structure but with different functional groups.
Phenoxypropanediol derivatives: Compounds with similar core structures but different substituents.
属性
分子式 |
C15H24O5 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC 名称 |
3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H24O5/c1-12(2)19-8-7-18-10-13-3-5-15(6-4-13)20-11-14(17)9-16/h3-6,12,14,16-17H,7-11H2,1-2H3 |
InChI 键 |
CDBFGJHSYVVSCA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCOCC1=CC=C(C=C1)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
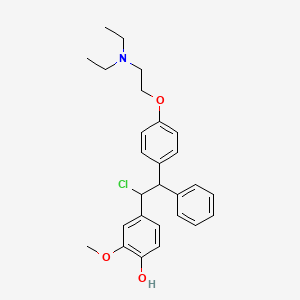
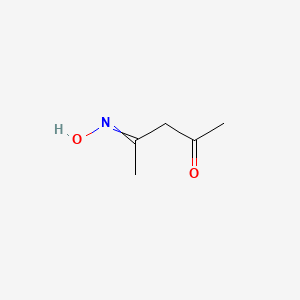

![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)
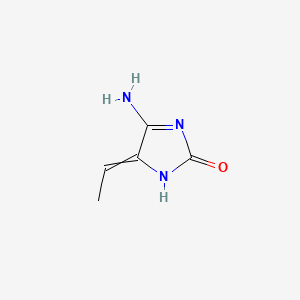
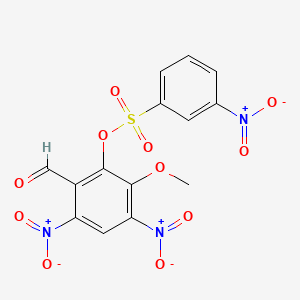
![N-(3,7-dihydro-2H-[1,4]dioxino[2,3-c]carbazol-3-ylmethyl)-2-(2-methoxyphenoxy)ethanamine](/img/structure/B13836313.png)

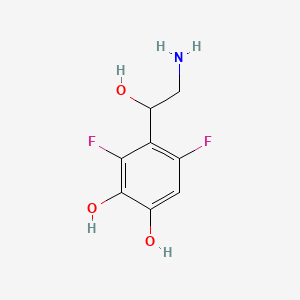
![(1R,5R)-bicyclo[3.2.1]octan-2-one](/img/structure/B13836335.png)
![N-[2,3,5,6-tetradeuterio-4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13836343.png)

